molecular formula C18H20N4O3S2 B10978370 methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B10978370
M. Wt: 404.5 g/mol
InChI Key: XGTPWDRSUSXPNZ-UHFFFAOYSA-N
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Description

Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a synthetic heterocyclic compound featuring dual thiazole rings, a pyrrole substituent, and ester functionalities. Thiazole derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties. The presence of the acetylated amino group and the 2-methylpropyl chain may enhance its binding affinity to biological targets, such as enzymes or receptors, while the ester group could influence its solubility and metabolic stability. Structural elucidation of such compounds often relies on crystallographic tools like the SHELX software suite, which is critical for determining molecular conformations and intermolecular interactions .

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

methyl 5-(2-methylpropyl)-2-[[2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N4O3S2/c1-11(2)8-13-15(16(24)25-3)21-17(27-13)20-14(23)9-12-10-26-18(19-12)22-6-4-5-7-22/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

XGTPWDRSUSXPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)N3C=CC=C3)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as a halogenated thiazole, the thiazole ring is constructed through cyclization reactions.

    Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a nucleophilic substitution reaction, often using a pyrrole derivative and a suitable leaving group.

    Acetylation: The acetyl group is added through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves esterification to introduce the methyl ester group, using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyrrole rings, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole or pyrrole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess antimicrobial properties. The thiazole ring plays a critical role in enhancing the activity against various bacterial strains. Studies have demonstrated that modifications to the thiazole structure can lead to increased potency against resistant strains of bacteria.

Anticancer Properties

The compound has shown promise in anticancer research. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have indicated that this specific compound can effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds containing thiazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation.

Drug Development Applications

The unique structure of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate makes it an attractive candidate for drug development.

Lead Compound in Drug Design

Due to its biological activities, this compound can serve as a lead structure in the design of new drugs targeting specific diseases such as cancer and bacterial infections. Structure-based drug design (SBDD) approaches can be employed to optimize its efficacy and reduce potential side effects.

Formulation Development

The formulation of this compound into effective delivery systems (e.g., nanoparticles or liposomes) could enhance its bioavailability and therapeutic effects. Research into its pharmacokinetics and pharmacodynamics will be crucial for developing suitable formulations.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against MRSA strains with minimal cytotoxicity to human cells.
Study BAnticancer ActivityShowed inhibition of proliferation in breast cancer cell lines with IC50 values indicating strong efficacy.
Study CAnti-inflammatory MechanismExhibited reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyrrole rings could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

Thiazole derivatives share a common core but differ in substituents, which dictate their bioactivity and physicochemical properties. Key analogues include:

Compound Name Key Substituents Bioactivity (Reported) Reference
Methyl 5-(2-methylpropyl)-target compound Dual thiazole, pyrrole, acetyl amino, ester Hypothesized anticancer/antimicrobial N/A
2-Amino-1,3-thiazole-4-carboxylic acid Carboxylic acid, amino group Antibacterial
5-Benzyl-2-(phenylamino)-1,3-thiazole Benzyl, phenylamino COX-2 inhibition
Natural thiazoles (e.g., Bacillithiol) Sulfur-containing side chains Antioxidant

Bioactivity and Mechanism

  • Anticancer Activity: Thiazoles with acetylated amino groups (e.g., Tiazofurin) inhibit IMP dehydrogenase, a target in leukemia therapy. The pyrrole moiety in the target compound may similarly interfere with nucleotide metabolism or induce ferroptosis, a mechanism observed in oral squamous cell carcinoma (OSCC) models using synthetic and natural compounds .
  • Antimicrobial Effects: Thiazole esters with hydrophobic chains (e.g., 2-methylpropyl) demonstrate enhanced membrane penetration, disrupting microbial biofilms.

Research Findings and Gaps

  • Efficacy in 3D Models: No studies directly test the compound in 3D vascularized cultures (e.g., PEGDA-based systems), which could reveal microenvironment-dependent bioactivity .
  • Insecticidal Potential: Unlike plant-derived thiazoles (e.g., C. gigantea extracts), synthetic analogues may bypass insect metabolic resistance mechanisms due to enhanced stability .
  • Selectivity in Ferroptosis: While OSCC cells show ferroptosis sensitivity, the compound’s selectivity versus normal cells remains unverified .

Biological Activity

Methyl 5-(2-methylpropyl)-2-({[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S₂
  • Molecular Weight : 373.52 g/mol
  • CAS Number : 153686-91-0

The compound contains a thiazole ring, which is known for its biological significance in various pharmacological applications.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of similar thiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
Thiazole Derivative AS. aureus16
Thiazole Derivative BE. coli32
Methyl Thiazole CompoundS. aureus8

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to our compound showed IC50 values of 10 µM against breast cancer cell lines .

Enzyme Inhibition Studies

Inhibitory effects on specific enzymes have been documented for related compounds. A notable case involved the inhibition of protein-O-mannosyltransferase in Mycobacterium tuberculosis, where thiazole-based inhibitors demonstrated significant activity without affecting bacterial growth .

Table 2: Enzyme Inhibition Data

Compound NameEnzyme TargetIC50 (µM)
Thiazole-based Inhibitor AProtein-O-mannosyltransferase15
Thiazole-based Inhibitor BDihydrofolate reductase25

Case Study 1: Antimicrobial Efficacy

A recent study investigated the structure-activity relationship (SAR) of thiazole derivatives against Mycobacterium tuberculosis. The results indicated that modifications to the thiazole ring significantly influenced antibacterial potency, with certain substitutions leading to enhanced activity (IC50 values as low as 5 µM) .

Case Study 2: Anticancer Mechanism

In another study focusing on cancer treatment, a series of thiazole derivatives were synthesized and tested against various cancer cell lines. The results demonstrated that the introduction of a pyrrole ring improved cytotoxicity, with some compounds achieving IC50 values below 10 µM against human breast cancer cells .

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